7-chloro-N,N-diethyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

Lipophilicity Physicochemical profiling Drug-likeness

7-Chloro-N,N-diethyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS 343375-47-3) is a synthetic tricyclic heterocycle belonging to the 5H-chromeno[2,3-b]pyridine-5-one class, characterized by a fused benzopyran-pyridine core with a 3-carboxamide substituent. Its molecular formula is C18H17ClN2O3 (MW 344.8 g/mol), featuring a 7-chloro electron-withdrawing substituent, a 2-methyl group, and an N,N-diethyl carboxamide at position 3.

Molecular Formula C18H17ClN2O3
Molecular Weight 344.8
CAS No. 343375-47-3
Cat. No. B2968150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-N,N-diethyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
CAS343375-47-3
Molecular FormulaC18H17ClN2O3
Molecular Weight344.8
Structural Identifiers
SMILESCCN(CC)C(=O)C1=C(N=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)Cl)C
InChIInChI=1S/C18H17ClN2O3/c1-4-21(5-2)18(23)12-9-14-16(22)13-8-11(19)6-7-15(13)24-17(14)20-10(12)3/h6-9H,4-5H2,1-3H3
InChIKeyJWKWVFUIFNHRJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-N,N-diethyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS 343375-47-3): Structural Baseline and Procurement-Relevant Class Context


7-Chloro-N,N-diethyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS 343375-47-3) is a synthetic tricyclic heterocycle belonging to the 5H-chromeno[2,3-b]pyridine-5-one class, characterized by a fused benzopyran-pyridine core with a 3-carboxamide substituent [1]. Its molecular formula is C18H17ClN2O3 (MW 344.8 g/mol), featuring a 7-chloro electron-withdrawing substituent, a 2-methyl group, and an N,N-diethyl carboxamide at position 3 [1]. This compound is supplied as a research-grade screening compound (typical purity ≥95%) and has been evaluated in over 100 PubChem high-throughput screening bioassays across diverse target classes including GPCRs, ion channels, proteases, and kinases . Chromeno[2,3-b]pyridine derivatives as a class have demonstrated antimicrobial, anti-inflammatory, and anticancer activities in published studies [2].

Why Generic Substitution of 7-Chloro-N,N-diethyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide Fails: Structural Determinants and Class-Level Evidence


Chromeno[2,3-b]pyridine-3-carboxamides cannot be treated as interchangeable commodities because subtle variations in the amide substituent, halogen position, and ring methylation produce divergent physicochemical properties, target engagement profiles, and biological outcomes [1]. The N,N-diethyl carboxamide motif in the target compound confers a computed XLogP3-AA of 3.4 and zero hydrogen bond donor capacity, fundamentally distinguishing it from analogs bearing N-benzyl, N-phenyl, or N-pyridinylmethyl amides that introduce additional aromatic interactions, altered lipophilicity, and potential hydrogen bonding [2]. In the chromeno[2,3-b]pyridine antimicrobial series reported by Haveliwala et al., even minor substituent changes produced pronounced differences in antibacterial and antifungal potency, with some derivatives showing equal or superior activity to reference standards against Staphylococcus aureus and Candida albicans while others were inactive [1]. This established structure-activity relationship (SAR) discontinuity within the class means that a user requiring the precise 7-chloro, N,N-diethyl, 2-methyl substitution pattern cannot substitute a different chromeno[2,3-b]pyridine derivative and expect equivalent experimental results. The quantitative evidence below substantiates specific points of differentiation where data is available.

Quantitative Differentiation Evidence for 7-Chloro-N,N-diethyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide vs. Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation: 7-Chloro-N,N-diethyl vs. N-Benzyl and N-Aryl Amide Analogs

The target compound's N,N-diethyl carboxamide confers a computed XLogP3-AA of 3.4, positioning it in an optimal lipophilicity range distinct from structurally analogous chromeno[2,3-b]pyridine-3-carboxamides bearing N-benzyl or N-aryl substituents, which are predicted to have higher logP values due to additional aromatic carbon contributions [1]. This difference directly impacts membrane permeability, non-specific protein binding, and solubility profiles across the series.

Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen Bond Donor Deficiency: Zero HBD Differentiates N,N-Disubstituted from Monosubstituted Amide Analogs

The target compound possesses zero hydrogen bond donor (HBD) groups due to its tertiary N,N-diethyl carboxamide, in contrast to secondary amide analogs (e.g., N-benzyl, N-phenyl, N-(4-chlorobenzyl)) which each contribute one HBD [1]. This structural feature eliminates a key contributor to polar surface area-driven permeability barriers and reduces the compound's susceptibility to P-glycoprotein-mediated efflux, a recognized liability of secondary amide-containing chromeno[2,3-b]pyridines [2].

Hydrogen bonding Permeability Molecular recognition

7-Chloro vs. 7-Fluoro Halogen Substitution: Computed Lipophilicity and Electronic Differentiation

The 7-chloro substituent in the target compound confers a computed XLogP3-AA value 0.5 units higher than the corresponding 7-fluoro analog (N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide, CAS 338778-31-7), which has XLogP3-AA = 2.9 [1]. This difference arises from the greater polarizability of chlorine (atomic polarizability 2.18 ų) vs. fluorine (0.557 ų), resulting in stronger dispersion interactions and altered halogen bonding potential that can influence target binding [2].

Halogen bonding Electronic effects SAR

Rotatable Bond Economy: 3 Rotatable Bonds Optimize Ligand Efficiency vs. Higher Rotatable Bond Analogs

The target compound contains exactly 3 rotatable bonds (all within the N,N-diethyl carboxamide), compared to N-benzyl and N-(4-chlorobenzyl) analogs which carry 4 and 5 rotatable bonds respectively [1]. Each additional rotatable bond imposes an entropic penalty of approximately 0.5-1.0 kcal/mol upon target binding, and rotatable bond count >10 has been empirically correlated with reduced oral bioavailability [2]. The target compound's rotatable bond count of 3 is well within the favored range for ligand-efficient binding and favorable drug-like properties.

Ligand efficiency Conformational entropy Drug design

Chromeno[2,3-b]pyridine Class Antimicrobial SAR: Contextualizing the 7-Chloro-2-methyl Substitution Pattern

In the systematic antimicrobial SAR study by Haveliwala et al. (2013), chromeno[2,3-b]pyridine derivatives with halogen substitution at position 7 demonstrated variable antibacterial and antifungal potency, with the 7,9-dibromo-3-carbonitrile analog (3b) exhibiting the most potent activity against Escherichia coli and Pseudomonas aeruginosa, while several derivatives showed equal or greater potency than reference drugs against Staphylococcus aureus and Candida albicans [1]. Although the specific target compound was not included in this series, the established SAR demonstrates that the 7-position halogen identity and the 3-position substituent are both critical determinants of biological activity within the class, and that the 7-chloro, 3-N,N-diethyl carboxamide substitution pattern represents a distinct and non-substitutable chemotype.

Antimicrobial activity SAR Chromenopyridine

Broad Target Screening Profile Across 118 PubChem Bioassays: Multiplexed Target Engagement Footprint

The target compound has been evaluated in 118 distinct PubChem bioassays spanning multiple target classes including GPCRs (mu-opioid receptor MOR-1, muscarinic M1), ion channels (RGS4), proteases (ADAM17/TACE, furin), metabolic enzymes (FadD28 ligase, sialate O-acetylesterase), and cellular stress pathways (UPR-XBP1), with assay sources including Johns Hopkins Ion Channel Center, Scripps Research Institute Molecular Screening Center, Burnham Center for Chemical Genomics, Broad Institute, and University of Pittsburgh Molecular Library Screening Center . This broad screening footprint provides a multi-dimensional target engagement profile that is unavailable for most non-library chromeno[2,3-b]pyridine analogs, which have typically been evaluated against only 1-3 targets in focused academic studies.

High-throughput screening Target profiling Bioassay

Best-Validated Application Scenarios for 7-Chloro-N,N-diethyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide Based on Available Evidence


Medicinal Chemistry SAR Probe: Halogen Matched-Pair Analysis with 7-Fluoro Analog

The 0.5 logP difference between the 7-chloro target compound (XLogP3-AA = 3.4) and its 7-fluoro analog (XLogP3-AA = 2.9), coupled with identical TPSA (59.5 Ų) and heavy atom count, creates an ideal halogen matched-pair for probing lipophilicity-dependent target engagement and halogen bonding preferences within chromeno[2,3-b]pyridine-based lead series [1]. This pair controls for molecular size and shape while isolating the electronic and lipophilic contribution of the halogen substituent.

Permeability-Optimized Screening Library Component for Intracellular Target-Based Assays

With zero hydrogen bond donors, a rotatable bond count of 3, and XLogP3-AA within the established drug-like range (3.4), this compound meets multiple Veber bioavailability criteria that secondary amide-containing chromeno[2,3-b]pyridine analogs (bearing ≥1 HBD and ≥4 rotatable bonds) fail to satisfy [2][3]. This makes it a preferred choice for cell-based phenotypic or target-based screens where intracellular target access is required and where secondary amide derivatives may suffer from permeability-limited false negatives.

Polypharmacology Fingerprinting and Off-Target Liability Assessment

With 118 PubChem bioassay records across GPCR, ion channel, protease, and metabolic enzyme targets, this compound offers pre-existing broad selectivity data that is unavailable for most in-class analogs . Researchers can leverage this existing screening footprint to contextualize new biological results, identify potential polypharmacology, or flag off-target liabilities without the cost and time investment of de novo broad-panel screening.

Antimicrobial Lead Optimization Starting Point with Class-Validated Scaffold

The chromeno[2,3-b]pyridine scaffold has demonstrated tractable antimicrobial SAR, with certain derivatives matching or exceeding potency of reference antibiotics against S. aureus and C. albicans [4]. The target compound's distinct 7-chloro, N,N-diethyl, 2-methyl substitution pattern represents a specific, unexplored chemotype within this validated antimicrobial class, offering a defined starting point for systematic SAR expansion around a scaffold with demonstrated potential for antimicrobial lead development.

Quote Request

Request a Quote for 7-chloro-N,N-diethyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.